Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
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Overview
Description
Adenosine diphosphate, also known as adenosine pyrophosphate, is an essential organic compound found in living cells. It plays a crucial role in the energy transfer processes within cells. Structurally, adenosine diphosphate consists of three main components: adenine (a nitrogenous base), ribose (a pentose sugar), and two phosphate groups. These components are linked together to form a nucleoside phosphate, which is vital for various cellular functions .
Mechanism of Action
Target of Action
Adenosine 5’-diphosphate (ADP) sodium salt primarily targets purinergic receptors P2Y1, P2Y12, and P2X1 . These receptors play a crucial role in platelet activation, a key process in blood clotting and wound healing .
Mode of Action
ADP sodium salt interacts with its targets, the purinergic receptors, to induce human platelet aggregation . It also inhibits stimulated adenylate cyclase, an enzyme that converts ATP to cyclic AMP, through an action at P2T-purinoceptors .
Biochemical Pathways
ADP sodium salt is involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . This conversion is a key part of cellular homeostasis, allowing for energy storage and participating in nucleic acid metabolism .
Result of Action
The molecular and cellular effects of ADP sodium salt’s action primarily involve the induction of platelet aggregation, which is crucial for blood clotting and wound healing . Additionally, the compound’s conversion into ATP by ATP synthases plays a significant role in energy storage and nucleic acid metabolism .
Action Environment
ADP sodium salt is sensitive to environmental factors, including moisture and air . These factors can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine diphosphate can be synthesized through enzymatic reactions involving adenosine triphosphate. The hydrolysis of adenosine triphosphate by ATPases results in the formation of adenosine diphosphate and an inorganic phosphate. This reaction is typically carried out under physiological conditions, with enzymes facilitating the process .
Industrial Production Methods: In industrial settings, adenosine diphosphate is often produced using microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce enzymes that catalyze the conversion of adenosine triphosphate to adenosine diphosphate. The fermentation process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Adenosine diphosphate undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are essential for the compound’s role in cellular energy transfer.
Common Reagents and Conditions:
Phosphorylation: Adenosine diphosphate can be phosphorylated to form adenosine triphosphate using enzymes like ATP synthase.
Dephosphorylation: The dephosphorylation of adenosine triphosphate to adenosine diphosphate is catalyzed by ATPases.
Hydrolysis: Adenosine diphosphate can be hydrolyzed to form adenosine monophosphate and an inorganic phosphate.
Major Products Formed:
- Adenosine triphosphate (from phosphorylation)
- Adenosine monophosphate (from hydrolysis)
Scientific Research Applications
Adenosine diphosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, adenosine diphosphate is used as a substrate in various enzymatic reactions. It is also employed in studies related to energy transfer and metabolic pathways .
Biology: Adenosine diphosphate plays a critical role in cellular respiration and photosynthesis. It is involved in the conversion of energy from nutrients into adenosine triphosphate, which is then used to power cellular activities .
Medicine: In medicine, adenosine diphosphate is studied for its role in platelet aggregation and blood clotting. It is also investigated for its potential therapeutic applications in treating cardiovascular diseases .
Industry: Adenosine diphosphate is used in the production of bioengineered heparin, an anticoagulant drug. The compound is also employed in the development of various biotechnological processes .
Comparison with Similar Compounds
- Adenosine triphosphate: Contains three phosphate groups and is the primary energy carrier in cells .
- Adenosine monophosphate: Contains one phosphate group and is involved in various metabolic pathways .
- Cyclic adenosine monophosphate: A derivative of adenosine monophosphate that acts as a secondary messenger in signal transduction pathways .
Uniqueness: Adenosine diphosphate serves as an intermediate in the conversion of adenosine triphosphate to adenosine monophosphate. Its ability to participate in both phosphorylation and dephosphorylation reactions makes it a versatile molecule in cellular energy transfer .
Properties
IUPAC Name |
trisodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEUUBDPVVHQAL-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na3O10P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092-65-1 |
Source
|
Record name | Adenosine trisodium 5'-diphosphate trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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